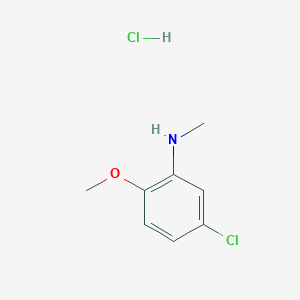

5-chloro-2-methoxy-N-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-10-7-5-6(9)3-4-8(7)11-2;/h3-5,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAJEMZBRIDLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306606-86-9 | |

| Record name | 5-chloro-2-methoxy-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-chloro-2-methoxy-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 5-chloro-2-methoxy-N-methylaniline hydrochloride, a substituted aniline derivative of significant interest to researchers in medicinal chemistry and drug development. Substituted anilines represent a privileged scaffold, forming the core of numerous therapeutic agents. This document elucidates the chemical structure, physicochemical properties, and a plausible, detailed synthetic pathway for this compound. Furthermore, it explores the strategic role of its distinct functional groups—the chloro, methoxy, and N-methyl moieties—in modulating ligand-protein interactions and optimizing drug-like properties. Safety protocols, handling, and spectroscopic characterization are also discussed to provide a holistic resource for laboratory professionals.

Chemical Identity and Structural Elucidation

This compound is a salt derivative of a mono-substituted aniline. The hydrochloride form enhances stability and aqueous solubility, making it more amenable for handling and use in biological assays compared to its free base.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Compound Name | This compound | - |

| Free Base Name | 5-chloro-2-methoxy-N-methylaniline | [1] |

| CAS Number (Free Base) | 30427-11-3 | [1] |

| Molecular Formula (Free Base) | C₈H₁₀ClNO | [1][2] |

| Molecular Formula (Hydrochloride Salt) | C₈H₁₁Cl₂NO | - |

| Molecular Weight (Free Base) | 171.62 g/mol | [2] |

| Molecular Weight (Hydrochloride Salt) | 208.08 g/mol | - |

| Canonical SMILES (Free Base) | CNC1=C(C=CC(=C1)Cl)OC | [2] |

| InChI (Free Base) | InChI=1S/C8H10ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,10H,1-2H3 |[2] |

Chemical Structure (Free Base):

Figure 1: 2D representation of 5-chloro-2-methoxy-N-methylaniline.

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | White to off-white crystalline solid (Predicted) | Based on similar aniline hydrochlorides. | [4] |

| Melting Point (Precursor) | 81-83 °C | Data for 5-Chloro-2-methoxyaniline (CAS 95-03-4). | [5] |

| Solubility | Water soluble | The hydrochloride salt form enhances aqueous solubility. | [3] |

| XlogP (Predicted, Free Base) | 2.5 | Indicates moderate lipophilicity. | [2] |

| Stability | The hydrochloride salt is more stable and less prone to air/light oxidation than the free base. | Free anilines can be sensitive to air and light. |

Synthesis and Characterization

A robust and efficient synthesis of this compound can be achieved via a three-step process starting from commercially available materials. This pathway emphasizes modern, high-yield catalytic methods that are favored in contemporary drug discovery for their efficiency and sustainability.

Synthetic Workflow Overview

The causality behind this experimental design is to build complexity sequentially. First, the foundational aniline scaffold is created. Second, the crucial N-methyl group, a common modulator of pharmacological activity, is installed using a selective and "green" methylation strategy. Finally, the molecule is converted to its more stable and soluble hydrochloride salt.

Diagram 1: Proposed synthetic pathway from a nitroaromatic precursor to the final hydrochloride salt.

Experimental Protocols

This protocol is based on the efficient reduction of a nitro group using a catalyzed hydrazine reaction.[6]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-1-methoxy-2-nitrobenzene (1.0 eq), methanol (10 vol), iron (III) chloride (0.1 eq), and activated carbon (0.1 eq).

-

Reaction: Heat the mixture to reflux. Add hydrazine hydrate (80%, 6.0 eq) dropwise over 30 minutes.

-

Monitoring: Stir the reaction at reflux for 16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and filter through a pad of celite to remove the solid catalysts.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. Wash the resulting residue with petroleum ether to yield 5-chloro-2-methoxyaniline as a solid. This self-validating step ensures the purity of the intermediate for the next reaction.

This procedure utilizes a modern "hydrogen borrowing" catalysis, which employs methanol as both the solvent and the methylating agent, producing only water as a byproduct.[7][8] This method is chosen for its high atom economy and functional group tolerance.

-

Setup: In an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk tube with 5-chloro-2-methoxyaniline (1.0 eq), a suitable Ruthenium catalyst (e.g., a Ru-macho complex, 0.5-2 mol%), and a base (e.g., NaOH or KOtBu, 0.1-1.0 eq).

-

Reaction: Add anhydrous methanol (10-20 vol) and seal the tube. Place the mixture in a preheated oil bath at 60-140 °C.

-

Monitoring: Stir for 12-24 hours. The reaction can be monitored by GC-MS or LC-MS to confirm the formation of the N-methylated product.

-

Workup: After cooling, concentrate the reaction mixture in vacuo.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the pure 5-chloro-2-methoxy-N-methylaniline free base.

This is a standard acid-base reaction to generate the final, stable salt form.

-

Dissolution: Dissolve the purified 5-chloro-2-methoxy-N-methylaniline free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete. Alternatively, bubble anhydrous HCl gas through the solution.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Drying: Wash the solid with a small amount of cold, anhydrous solvent and dry under vacuum to yield the final this compound. Characterization by melting point and spectroscopic methods validates the final product.

Predicted Spectroscopic Profile

Definitive characterization of the synthesized compound is essential. Based on its structure, the following spectroscopic signatures are predicted.

-

¹H NMR:

-

Aromatic Protons: 3 signals in the ~6.7-7.2 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

N-H Proton: A broad singlet, which will be significantly downfield in the hydrochloride salt (~8-10 ppm) due to the ammonium ion formation.

-

O-CH₃ Protons: A sharp singlet around 3.8-3.9 ppm.

-

N-CH₃ Protons: A singlet (or a doublet if coupled to the N-H proton) around 2.8-3.0 ppm.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed for the free base will be the protonated molecular ion [M+H]⁺.

-

Predicted m/z: 172.05237.[2]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad and strong absorption in the 2400-3000 cm⁻¹ range, characteristic of an amine salt (-NH₂⁺-).

-

C-H Stretch (sp³): Aliphatic C-H stretches for the methyl groups just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Aromatic C-H stretches just above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong C-O-C ether stretch around 1250 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

-

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a scaffold or building block in drug design. The specific combination of substituents is not arbitrary; each functional group can play a defined role in optimizing a molecule's interaction with a biological target and its overall pharmacokinetic profile.

Strategic Value of Substituents

-

Substituted Aniline Core: This motif is a cornerstone of many kinase inhibitors, providing a key hydrogen bond donor/acceptor system to interact with the hinge region of the kinase active site.[9]

-

Methoxy Group (-OCH₃): Often considered more than just a simple methyl or hydroxyl group, the methoxy substituent can improve metabolic stability by blocking a potential site of oxidation. It can also act as a weak hydrogen bond acceptor and influence the conformation of the molecule, which can be critical for achieving a bioactive pose.[10][11]

-

Chloro Group (-Cl): The chlorine atom is a versatile tool in medicinal chemistry. It is lipophilic and can occupy hydrophobic pockets in a protein target. Furthermore, it can participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity and selectivity.[10][12]

-

N-Methyl Group (-NHCH₃): The transition from a primary amine (-NH₂) to a secondary N-methyl amine can have profound effects. It often increases lipophilicity, which can improve cell permeability. It also removes one hydrogen bond donor, which can be used to fine-tune selectivity and reduce interactions with off-targets.[13]

Sources

- 1. 30427-11-3|5-Chloro-2-methoxy-N-methylaniline|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C8H10ClNO) [pubchemlite.lcsb.uni.lu]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 5-Chloro-2-methylaniline Hydrochloride | 6259-42-3 | TCI EUROPE N.V. [tcichemicals.com]

- 5. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 6. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

An In-Depth Technical Guide to 4-Chloro-2-methoxy-N-methylaniline Hydrochloride: A Key Synthetic Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive overview of 4-chloro-2-methoxy-N-methylaniline and its hydrochloride salt. Due to the limited availability of detailed public data on the specifically requested 5-chloro isomer, this document focuses on the well-characterized and commercially available positional isomer, 4-chloro-2-methoxy-N-methylaniline. The structural and functional similarities between these isomers make the data and methodologies presented herein highly relevant and adaptable for research and development involving substituted chloro-methoxy-anilines. This guide delves into the core physicochemical properties, detailed synthetic protocols, reactivity, potential applications, and critical safety and handling procedures pertinent to this class of compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Compound Identification and Properties

4-Chloro-2-methoxy-N-methylaniline is a polysubstituted aniline derivative that serves as a versatile building block in organic synthesis. The strategic placement of its functional groups—a chloro atom, a methoxy group, and an N-methylamino group—on the benzene ring imparts a unique combination of steric and electronic properties that are instrumental in the design and synthesis of more complex molecules.

Table 1: Physicochemical Properties of 4-Chloro-2-methoxy-N-methylaniline and its Hydrochloride Salt

| Property | 4-Chloro-2-methoxy-N-methylaniline (Free Base) | 4-Chloro-2-methoxy-N-methylaniline Hydrochloride |

| IUPAC Name | 4-Chloro-2-methoxy-N-methylaniline | 4-Chloro-2-methoxy-N-methylanilinium chloride |

| Synonyms | N-Methyl-4-chloro-2-methoxyaniline | N/A |

| CAS Number | 35122-79-3[1] | Not explicitly assigned; derived from free base. |

| Molecular Formula | C₈H₁₀ClNO[1] | C₈H₁₁Cl₂NO |

| Molecular Weight | 171.63 g/mol [1] | 208.09 g/mol (Calculated) |

| Boiling Point | 260.7°C at 760 mmHg[1] | N/A |

| Flash Point | 111.5°C[1] | N/A |

| Density | 1.184 g/cm³[1] | N/A |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of substituted anilines like 4-chloro-2-methoxy-N-methylaniline can be approached through various routes. A common and effective strategy involves the reduction of a corresponding nitroaromatic precursor. This method is advantageous due to the wide availability of nitroaromatic starting materials and the generally high yields of the reduction step.

Synthesis of 4-Chloro-2-methoxy-N-methylaniline (Free Base)

A plausible and efficient synthesis of 4-chloro-2-methoxy-N-methylaniline can be adapted from established methods for the reduction of nitroarenes. A particularly effective method involves catalytic hydrogenation.

Diagram 1: Proposed Synthesis of 4-Chloro-2-methoxy-N-methylaniline

Caption: Proposed synthetic pathway for 4-chloro-2-methoxy-N-methylaniline.

Experimental Protocol: Reduction of a Nitroaromatic Precursor

This protocol is based on a general method for the reduction of nitroarenes using iron in an acidic medium, a widely used and scalable industrial process.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine iron powder (3 molar equivalents) and a 1:1 mixture of ethanol and water.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the stirred suspension.

-

Heating: Heat the mixture to reflux (approximately 80-90°C).

-

Addition of Nitroarene: Slowly add the starting material, 4-chloro-N-methyl-2-nitroanisole (1 molar equivalent), to the refluxing mixture over a period of 1-2 hours. The choice of this precursor is strategic as it already contains the required N-methyl and methoxy functionalities.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron and iron salts.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-chloro-2-methoxy-N-methylaniline by column chromatography on silica gel or by vacuum distillation to yield the final product.

Preparation of 4-Chloro-2-methoxy-N-methylaniline Hydrochloride

The hydrochloride salt is often preferred for its increased stability and solubility in aqueous media, which can be advantageous for certain applications, including in biological assays.

Diagram 2: Workflow for Hydrochloride Salt Formation

Caption: General workflow for the preparation of the hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 4-chloro-2-methoxy-N-methylaniline (1 molar equivalent) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (1.1 molar equivalents) in the same solvent with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain the final 4-chloro-2-methoxy-N-methylaniline hydrochloride.

Chemical Reactivity and Applications

The reactivity of 4-chloro-2-methoxy-N-methylaniline is governed by the interplay of its functional groups. The N-methylamino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[2] However, the presence of the methoxy group, also an ortho-, para-director, and the chloro group, a deactivating ortho-, para-director, leads to a complex regioselectivity in such reactions.

This substituted aniline is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from its ability to undergo a range of chemical transformations, allowing for the introduction of further molecular complexity.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a building block for the development of novel therapeutic agents. The aniline moiety is a common feature in many biologically active compounds.[1]

-

Agrochemical Development: This compound is used as a precursor in the synthesis of new pesticides and herbicides.[1]

-

Research and Development: As a chemical intermediate, it is widely used in research settings for the synthesis of diverse organic compounds.[1]

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 4-chloro-2-methoxy-N-methylaniline and its hydrochloride salt.

Table 2: Hazard Identification and Safety Recommendations

| Hazard Category | Description and Recommendations |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. |

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Conclusion

4-Chloro-2-methoxy-N-methylaniline is a key synthetic intermediate with significant utility in the fields of pharmaceutical and agrochemical research and development. This guide provides a foundational understanding of its properties, a detailed and practical approach to its synthesis and purification, and essential safety and handling information. By leveraging the information contained within this document, researchers and scientists can confidently and safely incorporate this versatile building block into their synthetic strategies to create novel and complex molecules.

References

-

LookChem. Cas 35122-79-3, 4-Chloro-2-methoxy-N-methylaniline 96%. [Link]

-

LookChem. Cas 35122-79-3, 4-Chloro-2-methoxy-N-methylaniline 96%. [Link]

-

Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]

Sources

Solubility Profiling & Process Development for 5-Chloro-2-methoxy-N-methylaniline HCl

Topic: Solubility Profile of 5-Chloro-2-methoxy-N-methylaniline HCl in Organic Solvents Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-methoxy-N-methylaniline Hydrochloride (CAS: 1306606-86-9) is a critical pharmacophore often utilized as a building block in the synthesis of kinase inhibitors and other nitrogen-heterocycle-based therapeutics.[1][2][3] As a secondary aniline salt, its solubility behavior is governed by a competitive interaction between its lipophilic aromatic core (substituted with chloro and methoxy groups) and its hydrophilic ionic headgroup (N-methylammonium chloride).

This technical guide provides a structural analysis of the compound's solubility landscape, a predicted solvent compatibility table, and a rigorous experimental protocol for empirically determining thermodynamic solubility. It is designed to empower researchers to select optimal solvent systems for reaction monitoring, purification (recrystallization), and formulation.

Physicochemical Characterization & Solubility Prediction

Structural Analysis

The solubility of this compound is dictated by two opposing forces:

-

The Lipophilic Domain: The benzene ring substituted with a chlorine atom (C-5) and a methoxy group (C-2) increases lipophilicity, promoting interaction with organic solvents like dichloromethane (DCM) or ethyl acetate, were it not for the salt form.

-

The Ionic Domain: The hydrochloride salt formation at the secondary amine creates a high lattice energy crystal structure. This necessitates high-dielectric solvents (polar protic or aprotic) to overcome the lattice energy through solvation of the cation and anion.

Predicted Solubility Landscape

Based on the principles of "Like Dissolves Like" and the behavior of analogous aniline salts (e.g., 4-chloro-2-methoxyaniline HCl), the following solubility profile is projected.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High (>50 mg/mL) | Strong hydrogen bonding and high dielectric constant facilitate dissociation of the HCl salt. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Excellent solvation of the cation; commonly used for stock solutions in bioassays. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Limited ability to solvate the chloride anion, though the lipophilic ring provides some affinity. |

| Esters/Ketones | Ethyl Acetate (EtOAc), Acetone | Low (<5 mg/mL) | Insufficient polarity to break the ionic lattice efficiently. Ideal anti-solvents. |

| Hydrocarbons | Hexane, Heptane, Toluene | Negligible (<0.1 mg/mL) | Complete lack of polarity; the salt is effectively insoluble. |

Critical Insight: For process scale-up, Methanol or Ethanol/Water mixtures are the recommended starting points for recrystallization. Ethyl Acetate serves as an excellent anti-solvent to drive precipitation.

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise data for this specific lot of material (polymorphs may vary), follow this self-validating saturation shake-flask protocol.

Materials Required[4][5]

-

Compound: 5-Chloro-2-methoxy-N-methylaniline HCl (purity >98%).

-

Solvents: HPLC grade MeOH, EtOH, IPA, EtOAc, Water.

-

Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/VIS.

Step-by-Step Methodology

-

Preparation: Weigh approximately 50 mg of the compound into 2 mL HPLC vials (in triplicate).

-

Solvent Addition: Add 500 µL of the target solvent to each vial.

-

Saturation Check: Visually confirm undissolved solid remains. If fully dissolved, add more solid until a suspension persists.

-

Equilibration: Agitate vials at 25°C (or target process temp) for 24 hours at 500 RPM.

-

Phase Separation: Centrifuge at 10,000 RPM for 5 minutes or filter through a 0.45 µm PTFE filter (pre-saturated).

-

Validation Step: Check pH of the filtrate. Significant deviation from neutral in protic solvents may indicate hydrolysis or disproportionation.

-

-

Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and analyze via HPLC.

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Visual Workflow (DOT Diagram)

Caption: Figure 1. Standardized workflow for thermodynamic solubility determination via the saturation shake-flask method.

Process Application: Recrystallization Strategy

The solubility differential between alcohols and esters is the key lever for purification.

Cooling Crystallization

If the solubility curve in Ethanol is steep (high solubility at 60°C, low at 0°C), a cooling crystallization is preferred.

-

Protocol: Dissolve crude HCl salt in minimum hot Ethanol (60°C). Slowly cool to 0°C at a rate of 10°C/hour to grow large, filterable crystals.

Anti-Solvent Crystallization

If the compound is too soluble in Ethanol even at low temperatures:

-

Protocol: Dissolve in minimum Methanol. Slowly add Ethyl Acetate (Anti-solvent) until turbidity persists. Age the slurry to maximize yield.

Recrystallization Decision Logic (DOT Diagram)

Caption: Figure 2. Decision matrix for selecting the optimal recrystallization method based on solubility behavior.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline (Free Base Analog). Retrieved from [Link]

-

Accela ChemBio Inc. Product Data Sheet: this compound (CAS 1306606-86-9).[1][2][3] Retrieved from [Link]

-

Sun, S., & Li, Z. (2012). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.[4] Journal of Chemical & Engineering Data, 57(1), 219-226.[4] Retrieved from [Link]

Sources

- 1. 93-50-5|4-Chloro-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 2. 1021024-16-7,[2-(cyclopropylmethoxy)pyridin-4-yl]methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1306606-86-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Risks of 5-chloro-2-methoxy-N-methylaniline HCl

Section 1: Compound Identification and Physicochemical Profile

5-chloro-2-methoxy-N-methylaniline hydrochloride is a substituted aromatic amine. Its structure combines several functional groups that inform its potential reactivity and toxicological profile: a chlorinated benzene ring, a methoxy ether group, and an N-methylated amine, which is presented as a hydrochloride salt.

| Identifier | 5-chloro-2-methoxy-N-methylaniline HCl (Target Compound) | 5-chloro-2-methoxyaniline (Primary Amine Analog) [1] | 5-chloro-2-methylaniline (Ring Methyl Analog) | N-methylaniline (Parent Amine) [2] |

| IUPAC Name | 5-chloro-2-methoxy-N-methylaniline;hydrochloride | 5-chloro-2-methoxyaniline | 5-chloro-2-methylaniline | N-methylaniline |

| CAS Number | Not assigned | 95-03-4 | 95-79-4 | 100-61-8 |

| Molecular Formula | C₈H₁₀ClNO · HCl | C₇H₈ClNO | C₇H₈ClN | C₇H₉N |

| Molecular Weight | 208.09 g/mol | 157.60 g/mol | 141.60 g/mol | 107.16 g/mol |

| Physical State | Predicted to be a solid | Solid | Solid or Liquid after melting[3] | Colorless to yellowish viscous liquid[4] |

| Water Solubility | Predicted to be higher than the free base due to the HCl salt | Insoluble | < 1 g/L (22 ºC)[5] | Insoluble[2] |

Section 2: Inferred Hazard Identification and GHS Classification

Based on the hazard classifications of its structural analogs, a predicted GHS classification for 5-chloro-2-methoxy-N-methylaniline HCl is presented below. The presence of the N-methyl group and the hydrochloride salt form are key considerations. N-methylation can alter metabolic pathways, and the HCl salt can impart corrosive properties, though this is pH-dependent.

| Hazard Class | Predicted Classification for 5-chloro-2-methoxy-N-methylaniline HCl | Justification Based on Analogs |

| Acute Toxicity, Oral | Category 3 or 4: Toxic or Harmful if swallowed | 5-chloro-2-methoxyaniline is classified as harmful if swallowed (H302).[1][6] N-methylaniline is also toxic and harmful if swallowed.[2][4] Aromatic amines as a class are known for their systemic toxicity.[7][8] |

| Acute Toxicity, Dermal | Category 3 or 4: Toxic or Harmful in contact with skin | 5-chloro-2-methoxyaniline is classified as harmful in contact with skin (H312).[6] Many aromatic amines are readily absorbed through the skin.[9][10] |

| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled | 5-chloro-2-methoxyaniline is classified as harmful if inhaled (H332).[6] As a solid powder, aerosolization presents an inhalation risk. |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | 5-chloro-2-methoxyaniline causes skin irritation (H315).[6] The hydrochloride salt could potentially lower the pH upon dissolution, contributing to irritation. |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | Both 5-chloro-2-methoxyaniline and 5-chloro-2-methylaniline are classified as causing serious eye irritation (H319).[6] |

| Carcinogenicity | Suspected of causing cancer | Aromatic amines are a well-documented class of potential human carcinogens.[8][11] 5-chloro-2-methylaniline is suspected of causing cancer.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | Chronic exposure to N-methylaniline is known to cause damage to the heart, kidneys, and liver.[4] The target organs for many aromatic amines are the blood (methemoglobinemia), liver, and kidneys.[4] |

Predicted GHS Label Elements:

-

Pictograms:

-

Skull and Crossbones (for Acute Toxicity Category 3) or Exclamation Mark (for Category 4)

-

Health Hazard

-

Exclamation Mark

-

-

Signal Word: Danger or Warning

-

Hazard Statements: Toxic/Harmful if swallowed, Toxic/Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure.

Section 3: Toxicological Profile and Mechanistic Insights

The primary toxicological concern with aromatic amines is their metabolic activation into reactive electrophilic species that can form covalent adducts with DNA and proteins, leading to mutagenicity and carcinogenicity.[11]

Metabolic Activation: The N-methyl group undergoes metabolic processing, primarily by cytochrome P450 enzymes in the liver. A plausible activation pathway involves N-hydroxylation followed by conjugation (e.g., acetylation or sulfation) to form a reactive nitrenium ion. This ion is a potent electrophile that can attack nucleophilic sites on DNA bases, particularly guanine.[11][12]

Caption: Generalized metabolic activation pathway of aromatic amines.

Key Toxicological Effects:

-

Methemoglobinemia: A common effect of aniline derivatives is the oxidation of iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which cannot bind oxygen. This leads to cyanosis, headache, and dizziness.[4]

-

Genotoxicity and Carcinogenicity: As discussed, the formation of DNA adducts can lead to mutations and initiate cancer. The bladder is a common target organ for aromatic amine-induced cancers.[11]

-

Organ Toxicity: Chronic exposure to N-methylaniline has been shown to cause liver and kidney damage.[2][4] Developmental toxicity has also been observed in animal studies with N-methylaniline, with toxicity to the mother occurring at low doses.[13]

Section 4: Safe Handling and Exposure Control

Given the inferred hazards, stringent safety protocols are mandatory.

Engineering Controls:

-

All manipulations of solid 5-chloro-2-methoxy-N-methylaniline HCl and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: A lab coat must be worn and kept fastened. Use chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Change gloves immediately if contamination is suspected.

-

Respiratory Protection: For situations with a high potential for aerosolization (e.g., spill cleanup), a full-face respirator with appropriate cartridges should be used.[6]

Hygiene Measures:

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Contaminated clothing should be removed immediately and decontaminated before reuse.

Section 5: Emergency Procedures

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response: A spill of this compound should be treated as a significant hazard.

Caption: Workflow for handling a hazardous chemical spill.

Section 6: Experimental Protocol for In-Vitro Cytotoxicity Assessment

To assess the acute toxicity of a novel compound like 5-chloro-2-methoxy-N-methylaniline HCl, a standard in-vitro cytotoxicity assay such as the MTT assay is a crucial first step.

Objective: To determine the concentration of the compound that reduces the viability of a cultured cell line by 50% (IC₅₀).

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Culture:

-

Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line, relevant for studying hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 5-chloro-2-methoxy-N-methylaniline HCl in a suitable solvent (e.g., sterile water or DMSO).

-

Perform a serial dilution to create a range of final concentrations to treat the cells (e.g., 0.1 µM to 1000 µM).

-

Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include vehicle control (solvent only) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Solubilization and Measurement:

-

Carefully remove the media.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental workflow for an MTT cytotoxicity assay.

References

-

Marques, M. M., Mourato, L. L. G., Santos, M. A., & Beland, F. A. (1996). Synthesis, Characterization, and Conformational Analysis of DNA Adducts from Methylated Anilines Present in Tobacco Smoke. Chemical Research in Toxicology. Available at: [Link]

-

Sitarek, K. (2014). Developmental Toxicity of N-methylaniline Following Prenatal Oral Administration in Rats. International Journal of Occupational Medicine and Environmental Health. Available at: [Link]

-

Airaodion, A. I., et al. (2019). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Prime Scholars. Available at: [Link]

-

Wikipedia. (n.d.). N-Methylaniline. Available at: [Link]

-

Scribd. (n.d.). Aromatic Amines Hazcard Overview. Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Available at: [Link]

-

CPAchem. (n.d.). Safety data sheet: 5-Chloro-2-methylaniline. Available at: [Link]

-

Pattnaik, S., & Gupta, T. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

-

Brown, T. J., & Dar-Fu, T. (2013). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Chemsrc. (2025). 5-Chloro-2-methylaniline | CAS#:95-79-4. Available at: [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

-

PubChemLite. (n.d.). 5-chloro-2-methoxy-3-methylaniline. Available at: [Link]

Sources

- 1. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. primescholars.com [primescholars.com]

- 5. 5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. scribd.com [scribd.com]

- 8. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Developmental toxicity of N-methylaniline following prenatal oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of 5-Chloro-2-methoxy-N-methylaniline Hydrochloride

Executive Summary

5-chloro-2-methoxy-N-methylaniline hydrochloride (CAS: 1355208-89-9) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Osimertinib (Tagrisso).[1] While the free base (CAS: 473926-46-4) exists as a low-melting solid or oil prone to oxidative degradation, the hydrochloride salt form is engineered to provide the thermodynamic stability required for GMP manufacturing and storage.[1]

This guide analyzes the thermodynamic landscape of this salt, detailing its solid-state properties, degradation kinetics, and the specific experimental frameworks required to validate its stability profile. We focus on the causality between its crystal lattice energy and its resistance to the primary degradation vectors: dehydrochlorination, oxidation, and N-nitrosamine formation.

Structural Basis of Stability[1]

The Thermodynamic Advantage of the Salt Form

The conversion of the free base 5-chloro-2-methoxy-N-methylaniline to its hydrochloride salt is a thermodynamic necessity for process control.[1]

-

Free Base Limitations: The free base has a low melting point (approx. 22–25°C), rendering it kinetically unstable and susceptible to rapid oxidation (browning) due to the high electron density on the nitrogen atom, further activated by the para-methoxy group.[1]

-

HCl Salt Stabilization: Protonation of the secondary amine forms a cation (

), which interacts with the chloride anion (

Electronic Effects on Stability

The stability of this specific molecule is governed by the interplay of substituents on the benzene ring:

-

5-Chloro (Electron Withdrawing): Inductively withdraws electron density, slightly decreasing the basicity of the amine (lowering pKa) but increasing the oxidative stability of the aromatic ring.[1]

-

2-Methoxy (Electron Donating): Provides resonance stabilization but also introduces a site for potential demethylation under extreme acidic stress.[1]

-

N-Methyl (Steric/Electronic): As a secondary amine, it is more basic than the primary aniline analog, forming a robust salt.[1] However, it introduces a critical regulatory risk: susceptibility to nitrosation to form N-nitroso impurities (a known concern in Osimertinib synthesis).[1]

Solid-State Characterization & Thermodynamic Profiling[1]

To establish the thermodynamic stability profile, researchers must distinguish between phase stability (polymorphism) and chemical stability (degradation).[1]

Thermal Analysis (DSC/TGA)

Thermodynamic stability is quantified by the energy required to disrupt the crystal lattice.[1]

-

Differential Scanning Calorimetry (DSC): Expect a sharp endothermic melting peak.[1] A lack of recrystallization exotherms upon cooling indicates potential glass transition formation, suggesting the amorphous form may be kinetically accessible but thermodynamically unstable.

-

Thermogravimetric Analysis (TGA): Aniline salts often exhibit a two-stage weight loss.[1]

Hygroscopicity and Lattice Energy

Aniline hydrochloride salts can be hygroscopic.[1] Water uptake disrupts the hydrogen bonding network (

-

Critical Relative Humidity (CRH): The point at which the salt deliquesces.[1] For this compound, maintaining RH < 60% is typically required to preserve the crystal habit.

Degradation Pathways & Kinetics[1]

Understanding the breakdown mechanisms is essential for defining storage conditions.[1]

Primary Degradation Vectors[1]

-

Dehydrochlorination (Thermal):

[1] -

Oxidation (Photolytic/Chemical):

-

N-Nitrosation (Regulatory Critical):

Visualization of Stability Pathways[1]

Figure 1: Thermodynamic equilibrium and degradation pathways.[1] The HCl salt acts as a kinetic trap preventing oxidation, but thermal stress can reverse this protection.[1]

Experimental Protocols

To validate the thermodynamic stability of a specific batch, the following self-validating protocols are recommended.

Protocol: Accelerated Stability Assessment (ASAP)

Do not rely solely on long-term shelf studies.[1] Use isoconversional methods to predict shelf-life.[1]

Reagents & Equipment:

-

Sample: >99% pure 5-chloro-2-methoxy-N-methylaniline HCl.

-

Chambers: Humidity controlled (11%, 32%, 75% RH) at 40°C, 50°C, 60°C.

-

Analysis: HPLC-UV (C18 column).

Step-by-Step Workflow:

-

Sample Preparation: Weigh 50 mg of salt into open glass vials (for humidity exposure) and sealed vials (for thermal only).

-

Stressing: Incubate samples for 1, 3, 7, and 14 days.

-

Quenching: Dissolve samples immediately in 50:50 Acetonitrile:Water to stop reactions.

-

Analysis: Inject onto HPLC.

-

Data Processing: Plot

vs

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine melting onset and purity (Van't Hoff equation).[1]

-

Instrument: Calibrated DSC (Indium standard).

-

Pan: Hermetically sealed aluminum pan with a pinhole (to allow HCl release without pan deformation, though sealed is preferred for melting point determination to prevent mass loss before melt). Recommendation: Use Tzero hermetic lids.[1]

-

Ramp: Heat from 30°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Criteria:

-

Stable: Single endotherm >150°C.

-

Unstable: Endotherm <100°C or multiple events (solvates/polymorphs).[1]

-

Workflow Diagram: Stability Characterization

Figure 2: Integrated workflow for establishing the thermodynamic and kinetic stability profile.

Data Summary Table

| Parameter | Expected Value / Range | Method of Determination | Significance |

| Melting Point | > 150°C (Decomposition likely) | DSC (10°C/min) | Lattice energy indicator; higher MP = higher stability.[1] |

| Hygroscopicity | Moderate (Deliquescent >70% RH) | DVS (Sorption Isotherm) | Critical for packaging; moisture catalyzes hydrolysis.[1] |

| pKa (Conjugate Acid) | ~3.5 - 4.5 | Potentiometric Titration | Determines salt stability pH range.[1] |

| Thermal Degradation | Onset > 180°C | TGA | Defines maximum drying temperature.[1] |

| Appearance | White to Off-white Crystalline Solid | Visual | Browning indicates oxidation (free base formation).[1] |

References

-

AstraZeneca AB. (2016).[1] Preparation of pyrimidine derivatives for treatment of cancer.[1] (Patent WO2016097752).[1] Describes the synthesis of Osimertinib and the isolation of aniline intermediates.

-

Sigma-Aldrich. (2024).[1] 5-Chloro-2-methylaniline Safety Data Sheet.[1] Provides baseline physicochemical data for the structural analog class.

-

Gibson, E. K. (2007).[1] Amine hydrochloride salts: a problem in polyurethane synthesis.[1] PhD Thesis, University of Glasgow. Detailed analysis of aniline hydrochloride lattice energies and dissociation kinetics.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54593389, 5-chloro-2-methoxy-N-methylaniline.[1][5][1]

-

Bhutnar, A., et al. (2021).[1][6] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib. Advances in Biological Chemistry, 11, 15-29.[1][6] Discusses the degradation pathways of the parent API related to this intermediate.

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C8H10ClNO) [pubchemlite.lcsb.uni.lu]

- 6. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]

An In-Depth Technical Guide to the pKa and Ionization Behavior of 5-chloro-2-methoxy-N-methylaniline

Introduction: The Critical Role of pKa in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, the ability to accurately determine and predict the ionization behavior of a novel chemical entity is fundamental to its progression from a promising lead to a viable therapeutic agent.

This technical guide provides an in-depth exploration of the pKa and ionization characteristics of 5-chloro-2-methoxy-N-methylaniline, a substituted aniline derivative. Aniline scaffolds are prevalent in a wide range of pharmaceuticals, and the strategic placement of substituents is a key strategy in medicinal chemistry to fine-tune a molecule's properties.[1] This document will delve into the theoretical underpinnings of this molecule's basicity, the practical aspects of its pKa determination, and the intricate interplay of its structural features that dictate its behavior in a biological milieu.

Molecular Structure and the Foundations of Basicity

5-chloro-2-methoxy-N-methylaniline possesses a complex electronic architecture that influences the availability of the nitrogen's lone pair of electrons for protonation. The basicity of anilines is inherently lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic π-system.[2][3] This resonance effect reduces the electron density on the nitrogen atom, making it a weaker base. The substituents on the aniline ring and the nitrogen atom further modulate this baseline basicity.

Dissecting the Electronic Contributions of Substituents:

The ionization behavior of 5-chloro-2-methoxy-N-methylaniline is a confluence of several electronic effects:

-

The Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group exhibits a dual electronic nature. It exerts an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom.[1] However, and more significantly, it donates electron density to the aromatic ring through a resonance or mesomeric effect (+M) by delocalization of one of the oxygen's lone pairs.[1][4] In the ortho position, this +M effect increases the electron density of the ring, which can indirectly increase the basicity of the amino group.

-

The Chloro Group (-Cl): Positioned meta to the amino group, the chlorine atom is strongly electronegative and primarily exerts a powerful electron-withdrawing inductive effect (-I).[5] This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom, leading to a decrease in basicity.[6] Due to its meta position, the resonance effect of the chlorine atom is minimal.

-

The N-Methyl Group (-CH₃): The methyl group attached to the nitrogen atom is an electron-donating group through an inductive effect (+I).[7] This increases the electron density directly on the nitrogen atom, which would be expected to increase its basicity. However, the effect of N-alkylation on the basicity of amines can be complex and is also influenced by steric and solvation effects.[8][9]

Experimental Determination of pKa: A Validated Protocol

The most reliable method for determining the pKa of a compound is through experimental measurement. Potentiometric titration is a robust and widely used technique for this purpose.[11]

Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the pKa of 5-chloro-2-methoxy-N-methylaniline in an aqueous or mixed-solvent system.

Materials:

-

5-chloro-2-methoxy-N-methylaniline

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water (Milli-Q or equivalent)

-

Co-solvent (e.g., methanol or DMSO), if required for solubility

-

Calibrated pH meter with a combination electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Beaker

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a precise amount of 5-chloro-2-methoxy-N-methylaniline and dissolve it in a known volume of water or a water/co-solvent mixture to a final concentration of approximately 1-10 mM.

-

Initial pH Measurement: Place the beaker on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Record the initial pH.

-

Titration with Acid: Titrate the solution with the standardized HCl solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration well past the equivalence point.

-

Back Titration (Optional but Recommended): Following the acid titration, titrate the resulting solution with the standardized NaOH solution, again recording the pH and volume at regular intervals.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for both the forward and back titrations.

-

Determine the equivalence point(s) from the inflection point of the titration curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against the volume to accurately locate the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.

-

For more accurate results, utilize specialized software to perform a non-linear regression analysis of the titration data to fit the Henderson-Hasselbalch equation and derive the pKa.

-

Self-Validation: The consistency between the pKa values obtained from the forward and back titrations serves as an internal validation of the experimental results.

Computational pKa Prediction: An In Silico Approach

In modern drug discovery, computational methods are increasingly employed to predict the pKa of molecules, offering a rapid and cost-effective alternative to experimental determination.[12] These methods, often based on quantum mechanics, can provide valuable insights into the ionization behavior of a compound.

Density Functional Theory (DFT) coupled with a continuum solvent model is a common and reliable approach for pKa prediction.[13][14] The pKa can be calculated by determining the Gibbs free energy change for the deprotonation reaction in solution. While a full computational workflow is beyond the scope of this guide, the fundamental principles involve:

-

Geometry Optimization: The three-dimensional structures of both the protonated (anilinium) and neutral forms of 5-chloro-2-methoxy-N-methylaniline are optimized to their lowest energy conformations using a suitable DFT functional and basis set.

-

Solvation Energy Calculation: The effect of the solvent (typically water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[13]

-

Gibbs Free Energy Calculation: The Gibbs free energies of the protonated and neutral species in solution are calculated.

-

pKa Calculation: The pKa is then derived from the calculated Gibbs free energy of the deprotonation reaction.

Computational approaches have shown remarkable reliability in predicting the pKa of various organic molecules, including anilines.[13][15]

Visualizing the Factors Influencing Ionization

To better understand the interplay of factors governing the pKa of 5-chloro-2-methoxy-N-methylaniline, the following diagrams illustrate the key concepts.

Figure 1: A diagram illustrating the competing electronic effects influencing the basicity of 5-chloro-2-methoxy-N-methylaniline.

Figure 2: A workflow diagram for the experimental determination of pKa using potentiometric titration.

Summary of Key Physicochemical Data

| Property | Value/Description | Source |

| IUPAC Name | 5-chloro-2-methoxy-N-methylaniline | |

| Molecular Formula | C₈H₁₀ClNO | [10] |

| Molecular Weight | 171.63 g/mol | [10] |

| Predicted pKa | 4.11 ± 0.12 (for 4-chloro-2-methoxy-N-methylaniline) | [10] |

| Expected Ionization | Weakly basic; will be significantly protonated in acidic environments (pH < pKa) and predominantly neutral at physiological pH (7.4). |

Conclusion: A Predictive Framework for Drug Development

The ionization behavior of 5-chloro-2-methoxy-N-methylaniline is a nuanced interplay of inductive and resonance effects from its substituents. The weakly basic nature of this molecule, with an anticipated pKa in the acidic range, has profound implications for its potential as a drug candidate. This guide has provided a comprehensive overview of the theoretical principles governing its pKa, a detailed protocol for its experimental determination, and an introduction to computational prediction methods. For researchers in drug development, a deep understanding of these concepts is not merely academic; it is a foundational pillar upon which the rational design of effective and safe therapeutics is built.

References

- Simple Method for the Estim

- New Insights in the Computational pKb Determin

- Self-chemical ionization of substituted aniline compounds with Fourier transform mass spectrometry.

- Why is N-Methylaniline More Basic than Aniline? - Knowledge - Bloom Tech.

- Is Aniline More Basic Than N-Methylaniline? - Knowledge - Shaanxi Bloom Tech Co., Ltd.

- Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A - ACS Public

- Why is N,N-Dimethylaniline more basic than N-methylaniline? : r/chemistry - Reddit.

- The basicity of aniline is weaker in comparison to th

- ANI neural network potentials for small molecule pKa prediction - RSC Publishing.

- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN - Scholaris.

- 5-Chloro-2-methylaniline for synthesis 95-79-4 - Sigma-Aldrich.

- Reactions of Aniline - Chemistry Steps.

- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | The Journal of Physical Chemistry A - ACS Public

- 95-79-4, 5-Chloro-2-methylaniline Formula - ECHEMI.

- 24.4: Basicity of Arylamines - Chemistry LibreTexts.

- Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science.

- 5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc.

- Aniline | C6H5NH2 | CID 6115 - PubChem - NIH.

- Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline? - Quora.

- How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Public

- Effect of Substituents on the Basicity of Anilines - YouTube.

- An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring - Benchchem.

- 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem.

- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC.

- CHM 230 predict acidity of aniline 3 6 - YouTube.

- “Magic Chloro”: Profound Effects of the Chlorine

- 569688-67-1|5-Chloro-2-methoxy-4-methylaniline|BLD Pharm.

- Parallels between the chloro and methoxy groups for potency optimization - ResearchG

- Showing Compound N-Methylaniline (FDB003963) - FooDB.

- Mass spectra of aniline with different ionization methods. ͑ a ͒...

- Cas 35122-79-3,4-Chloro-2-methoxy-N-methylaniline 96% - LookChem.

- 5-chloro-2-methoxy-3-methylaniline (C8H10ClNO) - PubChemLite.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The basicity of aniline is weaker in comparison to that of methylamin - askIITians [askiitians.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. quora.com [quora.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. reddit.com [reddit.com]

- 10. Cas 35122-79-3,4-Chloro-2-methoxy-N-methylaniline 96% | lookchem [lookchem.com]

- 11. uregina.scholaris.ca [uregina.scholaris.ca]

- 12. ANI neural network potentials for small molecule pKa prediction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hygroscopic Nature and Storage Stability of 5-Chloro-2-methoxy-N-methylaniline Hydrochloride

Executive Summary

The journey of a potent active pharmaceutical ingredient (API) from the laboratory to a viable drug product is critically dependent on its physicochemical properties. For ionizable compounds like 5-chloro-2-methoxy-N-methylaniline, salt formation is a fundamental strategy to optimize solubility, bioavailability, and manufacturability. However, the selected salt form introduces new challenges, paramount among them being hygroscopicity and storage stability. This guide provides a comprehensive framework for characterizing the hydrochloride salt of 5-chloro-2-methoxy-N-methylaniline, offering both the theoretical underpinnings and practical, field-proven protocols. We will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our recommendations in authoritative regulatory and scientific standards.

The Critical Impact of Hygroscopicity in Salt Form Selection

Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, is not merely a physical curiosity; it is a critical quality attribute that can dictate the success or failure of a drug candidate. For an amine salt like 5-chloro-2-methoxy-N-methylaniline HCl, the interaction with atmospheric moisture can initiate a cascade of deleterious effects:

-

Physical Instability: Water sorption can induce physical changes from a crystalline solid to a hydrated form or even deliquescence, where the solid dissolves in the absorbed water. This fundamentally alters the material's flowability, compressibility, and dissolution profile, creating significant challenges for formulation and manufacturing.

-

Chemical Degradation: The presence of water can act as a plasticizer, increasing molecular mobility within the solid state and accelerating degradation reactions. Furthermore, water can participate directly in hydrolytic degradation pathways.

-

Microbiological Proliferation: Increased water activity in the API can create a more favorable environment for microbial growth, posing a significant risk to product safety and quality.

Understanding and quantifying the hygroscopic nature of a new salt form is therefore a non-negotiable step in early-phase drug development.

Experimental Workflow for Hygroscopicity Assessment

To rigorously classify the hygroscopicity of 5-chloro-2-methoxy-N-methylaniline HCl, a systematic approach is required. The industry-standard methodology is Dynamic Vapor Sorption (DVS).

The Principle of Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature. The resulting data is plotted as a sorption-desorption isotherm, which reveals the extent and kinetics of water uptake and loss. This provides a detailed picture of the material's interaction with moisture.

Step-by-Step DVS Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 5-chloro-2-methoxy-N-methylaniline HCl salt into a DVS sample pan.

-

Ensure the sample is a fine, uniform powder to maximize surface area and facilitate rapid equilibration.

-

-

Initial Drying:

-

Place the sample in the DVS instrument.

-

Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (typically defined as a mass change of <0.002% per minute). This initial step establishes the dry mass baseline.

-

-

Sorption Phase:

-

Increase the RH in a stepwise manner, for example, in 10% RH increments from 0% to 90%.

-

At each step, allow the sample mass to equilibrate before proceeding to the next RH level. The equilibrium criterion is the same as in the drying step.

-

-

Desorption Phase:

-

Once the maximum RH (e.g., 90%) is reached and the mass has equilibrated, decrease the RH in the same stepwise manner back to 0%.

-

Again, allow the sample to reach mass equilibrium at each step.

-

-

Data Analysis:

-

Plot the percentage change in mass versus the target RH for both the sorption and desorption phases.

-

The shape of the isotherm provides critical information. A smooth, sigmoidal curve is indicative of surface adsorption, whereas a sharp, step-like increase suggests a phase transition, such as the formation of a hydrate.

-

Hysteresis, a difference between the sorption and desorption curves, can indicate changes in the material's structure or the formation of a metastable hydrate.

-

Visualization of the DVS Workflow

Caption: Workflow for Hygroscopicity Assessment using DVS.

Interpreting the Data: A Quantitative Approach

The hygroscopicity of the salt should be classified according to established standards, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). These classifications are based on the percentage of water uptake under specific conditions.

| Hygroscopicity Class (EP) | Water Uptake (at 25°C and 80% RH) | Potential Implications for 5-chloro-2-methoxy-N-methylaniline HCl |

| Slightly hygroscopic | 0.2% to < 2% w/w | Standard handling and storage procedures are likely sufficient. |

| Hygroscopic | 2% to < 15% w/w | Requires controlled humidity storage and packaging. Potential for flowability issues. |

| Very hygroscopic | ≥ 15% w/w | Strict control over environmental humidity is critical. High risk of physical and chemical instability. |

| Deliquescent | Sufficient water is absorbed to form a liquid | Unsuitable for solid dosage form development without significant formulation strategies. |

Designing a Robust Storage Stability Study

A comprehensive stability study is essential to understand the degradation pathways of 5-chloro-2-methoxy-N-methylaniline HCl and to establish its shelf-life and recommended storage conditions. The study design must be grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q1A(R2) guideline.

Forced Degradation: Probing for Weaknesses

Before initiating a long-term stability study, forced degradation (or stress testing) is performed to identify likely degradation products and to establish the stability-indicating nature of the analytical methods. This involves subjecting the salt to conditions more severe than those expected during storage.

Key Stress Conditions for an Aniline Derivative:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours. The N-methyl and methoxy groups on the aniline ring are potential sites of oxidation.

-

Thermal Stress: Dry heat at 80°C for 72 hours.

-

Photostability: Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.

Long-Term Stability Protocol

The formal stability study should be conducted under various controlled temperature and humidity conditions.

| Condition | Temperature | Relative Humidity | Minimum Duration | Purpose |

| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months (or longer) | To establish the primary shelf-life under typical storage conditions. |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months | Used if a significant change occurs under accelerated conditions. |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | To increase the rate of chemical degradation and physical change for earlier prediction of the shelf life. |

Analytical Monitoring Program

At each time point (e.g., 0, 1, 3, 6, 9, 12 months), samples should be pulled and analyzed using a suite of validated, stability-indicating methods.

-

Assay and Purity (HPLC): A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the cornerstone of the stability program. It must be capable of separating the parent compound from all degradation products observed during forced degradation.

-

Appearance: Visual inspection for any changes in color, texture, or physical state.

-

Water Content (Karl Fischer Titration): To quantify any increase in water content, which can be correlated with the hygroscopicity data and potential degradation.

-

Solid-State Form (X-ray Powder Diffraction - XRPD): To detect any changes in the crystalline form of the salt, such as a transition to a different polymorph or a hydrate. This is crucial for ensuring consistent bioavailability.

Logical Flow of the Stability Program

Caption: A comprehensive stability program for a new chemical entity.

Conclusion and Recommendations

The successful development of 5-chloro-2-methoxy-N-methylaniline HCl hinges on a proactive and thorough characterization of its solid-state properties. The protocols outlined in this guide provide a robust, scientifically-grounded framework for this evaluation.

Key Recommendations:

-

Prioritize DVS Analysis: Immediately perform a DVS analysis to classify the hygroscopicity of the salt. This data will inform handling, packaging, and formulation strategies from the outset.

-

Execute a Comprehensive Forced Degradation Study: This is critical for developing a truly stability-indicating HPLC method, which is the bedrock of a reliable stability program.

-

Initiate an ICH-Compliant Stability Study: The long-term and accelerated stability data are non-negotiable for regulatory filings and for ensuring the safety and efficacy of the final drug product.

-

Integrate Solid-State Analysis: Do not overlook the importance of XRPD. A change in crystalline form can have as significant an impact on product performance as chemical degradation.

By adhering to these principles of scientific integrity and regulatory compliance, researchers and drug development professionals can confidently navigate the challenges associated with the hygroscopicity and storage stability of novel salt forms, ultimately de-risking the development pathway and accelerating the delivery of new medicines to patients.

References

An In-Depth Technical Guide to the Metabolic Pathways and Degradation of 5-chloro-2-methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways and degradation of 5-chloro-2-methoxy-N-methylaniline. While direct experimental data for this specific compound is limited, this document synthesizes information from structurally related molecules to forecast its metabolic fate. This guide covers anticipated Phase I and Phase II metabolic transformations, the enzymatic systems likely involved, and the potential for the formation of reactive metabolites. Furthermore, it details established in vitro experimental protocols for studying its metabolism and the analytical techniques for the identification and quantification of the parent compound and its metabolites. Finally, a brief overview of its potential environmental degradation is presented. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, as well as environmental scientists.

Introduction

5-chloro-2-methoxy-N-methylaniline is a substituted aniline derivative. Anilines are a class of aromatic amines that are widely used as intermediates in the synthesis of a variety of industrial chemicals, including dyes, pesticides, and pharmaceuticals.[1] The metabolic fate of aniline derivatives is of significant interest in drug development, as metabolism can profoundly impact a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[2] The presence of chloro, methoxy, and N-methyl substituents on the aniline scaffold of 5-chloro-2-methoxy-N-methylaniline suggests a complex metabolic profile involving multiple enzymatic pathways. Understanding these pathways is crucial for predicting the compound's behavior in biological systems.

Predicted Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For 5-chloro-2-methoxy-N-methylaniline, a series of metabolic transformations are anticipated, primarily mediated by cytochrome P450 (CYP) enzymes in Phase I and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in Phase II.[3][4]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 5-chloro-2-methoxy-N-methylaniline, the primary predicted Phase I metabolic pathways are N-demethylation, O-demethylation, and aromatic hydroxylation.

The N-methyl group is a likely site for oxidative metabolism. N-demethylation of N-methylanilines is a well-established metabolic pathway catalyzed by CYP enzymes, particularly isoforms such as CYP2B1 and CYP2B2.[5] This reaction proceeds via the formation of an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the N-demethylated metabolite, 5-chloro-2-methoxyaniline, and formaldehyde.

The methoxy group is another potential site for oxidative cleavage. O-demethylation is also a CYP-mediated reaction that results in the formation of a phenolic metabolite, 5-chloro-2-hydroxy-N-methylaniline, and formaldehyde. The susceptibility of the methoxy group to demethylation can be influenced by the electronic properties of the aromatic ring.